Bucumolol hydrochloride

Descripción

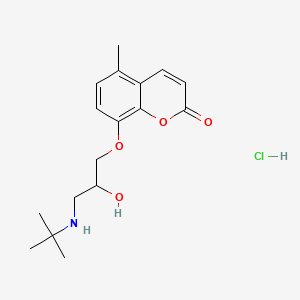

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

36556-75-9 |

|---|---|

Fórmula molecular |

C17H24ClNO4 |

Peso molecular |

341.8 g/mol |

Nombre IUPAC |

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one;hydrochloride |

InChI |

InChI=1S/C17H23NO4.ClH/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4;/h5-8,12,18-19H,9-10H2,1-4H3;1H |

Clave InChI |

OQVOZUWFVLLPRL-UHFFFAOYSA-N |

SMILES canónico |

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

5-methyl-8-(2-hydroxy-3-t-butylaminopropoxy)coumarin bucumolol bucumolol hydrochloride bucumolol hydrochloride, (+)-isomer bucumolol hydrochloride, (-)-isomer bucumolol monohydrochloride, (+-)-isomer bucumolol monohydrochloride, (+-)-isomer, 14C-labeled bucumolol, (+)-isomer bucumolol, (+-)-isomer bucumolol, (-)-isomer CS 359 CS-359 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bucumolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Bucumolol hydrochloride, a beta-adrenergic receptor antagonist. The document details the synthetic pathway, experimental protocols, and the underlying mechanism of action, presenting quantitative data in a structured format for ease of comparison and analysis.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that begins with the formation of a coumarin (B35378) scaffold, followed by etherification and subsequent amination to introduce the pharmacologically active side chain.

The overall synthetic workflow can be visualized as follows:

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 8-Hydroxy-5-methylcoumarin (Pechmann Condensation)

This initial step involves the acid-catalyzed condensation of 2-methylresorcinol with ethyl acetoacetate (B1235776) to form the coumarin core.

Methodology:

-

In a reaction vessel, slowly add a solution of 2-methylresorcinol in ethyl acetoacetate to pre-cooled concentrated sulfuric acid while maintaining a low temperature (0-5 °C) with constant stirring.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours.

-

Pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Filter the precipitate, wash thoroughly with water until the washings are neutral, and dry the solid.

-

Recrystallize the crude product from a suitable solvent such as ethanol to obtain pure 8-hydroxy-5-methylcoumarin.

| Parameter | Value/Condition |

| Reactants | 2-Methylresorcinol, Ethyl acetoacetate |

| Catalyst | Concentrated Sulfuric Acid |

| Temperature | 0-5 °C initially, then room temperature |

| Reaction Time | 12-24 hours |

| Work-up | Precipitation in ice water, filtration |

| Purification | Recrystallization from ethanol |

| Typical Yield | 70-85% |

Step 2: Synthesis of 8-(2-Hydroxy-3-chloropropoxy)-5-methylcoumarin

The synthesized coumarin is then reacted with epichlorohydrin to introduce the three-carbon side chain.

Methodology:

-

Dissolve 8-hydroxy-5-methylcoumarin in a suitable solvent such as acetone (B3395972) or ethanol.

-

Add a base, such as potassium carbonate or sodium hydroxide, to the solution to deprotonate the hydroxyl group.

-

Add epichlorohydrin to the reaction mixture and heat to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization.

| Parameter | Value/Condition |

| Reactants | 8-Hydroxy-5-methylcoumarin, Epichlorohydrin |

| Base | Potassium Carbonate or Sodium Hydroxide |

| Solvent | Acetone or Ethanol |

| Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Filtration, Solvent evaporation |

| Purification | Column chromatography or Recrystallization |

| Typical Yield | 60-75% |

Step 3: Synthesis of this compound

The final step involves the nucleophilic substitution of the chlorine atom by tert-butylamine and subsequent conversion to the hydrochloride salt.

Methodology:

-

A mixture of 3 g of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin, 4.3 g of t-butylamine, and 60 ml of ethanol is heated at 100°C in a sealed tube for 15 hours.[1]

-

The reaction mixture is concentrated under reduced pressure to dryness.[1]

-

The residue is dissolved in a suitable solvent like ethanol or isopropanol.

-

Acidify the solution with hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in an appropriate solvent) to a pH of 3-4 to precipitate the hydrochloride salt.

-

The residue is recrystallized from a mixture of ethanol and ether to give 2.1 g of the desired product.[1]

-

Filter the precipitate, wash with a cold solvent (e.g., ether), and dry under vacuum to obtain this compound.

| Parameter | Value/Condition |

| Reactants | 8-(2-Hydroxy-3-chloropropoxy)-5-methylcoumarin, tert-Butylamine |

| Solvent | Ethanol[1] |

| Temperature | 100°C (in a sealed tube)[1] |

| Reaction Time | 15 hours[1] |

| Salt Formation | Hydrochloric Acid |

| Purification | Recrystallization from ethanol/ether[1] |

| Reported Yield | 70% (based on the provided example)[1] |

| Melting Point | 226-228°C (with decomposition)[1] |

Mechanism of Action: Beta-1 Adrenergic Receptor Blockade

This compound functions as a beta-adrenergic receptor antagonist, with a primary affinity for β1-receptors, which are predominantly located in the heart. By blocking these receptors, Bucumolol prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. This action leads to a reduction in heart rate (negative chronotropic effect) and decreased myocardial contractility (negative inotropic effect).

The signaling pathway initiated by the activation of the β1-adrenergic receptor, and subsequently blocked by Bucumolol, is depicted below.

Caption: β1-Adrenergic receptor signaling pathway blocked by Bucumolol.

Concluding Remarks

The synthesis of this compound is a well-established process involving classical organic reactions. The procedures outlined in this guide, supported by the provided quantitative data, offer a solid foundation for researchers and drug development professionals. Understanding the synthetic route and the mechanism of action is crucial for further research, process optimization, and the development of new therapeutic agents in the class of beta-blockers.

References

An In-Depth Technical Guide to the Discovery and History of Bucumolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of bucumolol (B107653) hydrochloride. Bucumolol hydrochloride is a beta-adrenergic receptor antagonist developed by Sankyo Co., Ltd. in Japan. It exhibits negative chronotropic and inotropic effects and has demonstrated antiarrhythmic and local anesthetic properties. This document details the historical development, manufacturing process, mechanism of action, and available pharmacological data of this compound, presenting a valuable resource for researchers and professionals in the field of drug development and cardiovascular pharmacology.

Introduction

This compound is a beta-adrenergic antagonist that was first introduced for clinical use in Japan in 1982.[1] As a member of the beta-blocker class of drugs, its primary mechanism of action involves the competitive inhibition of beta-adrenergic receptors, leading to a reduction in heart rate and cardiac contractility.[2] This guide will delve into the technical aspects of its discovery, synthesis, and pharmacological characterization.

History and Discovery

The development of this compound was undertaken by Sankyo Co., Ltd., a Japanese pharmaceutical company with a long history of innovation.[3] While the specific individuals behind the discovery are not extensively documented in publicly available literature, the development of bucumolol emerged during a period of significant growth and research investment by Japanese pharmaceutical companies in the 1970s.[4] The originator of bucumolol is identified as Sankyo, with its introduction to the market in 1982 under the brand name Bucumarol.[1]

Key Developmental Milestones:

-

Late 1970s: Preclinical studies investigating the pharmacological properties of bucumolol were conducted. A 1979 study published in The Japanese Journal of Pharmacology detailed the antiarrhythmic activity of the dextro- and levo-isomers of bucumolol in dogs.[2]

-

1981: Further preclinical research was published. A study in the Journal of Pharmacobiodynamics characterized the antihypertensive activity of bucumolol in spontaneously hypertensive rats, comparing its effects to propranolol.[5]

-

1982: this compound was officially launched in Japan by Sankyo.[1]

Chemical Synthesis

The synthesis of this compound involves the reaction of a coumarin (B35378) derivative with tert-butylamine.

Manufacturing Process

A known method for the synthesis of this compound is as follows:

A mixture of 3 grams of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin and 4.3 grams of t-butylamine in 60 ml of ethanol (B145695) is heated in a sealed tube at 100°C for 15 hours.[1] Following the reaction, the mixture is concentrated to dryness under reduced pressure.[1] The resulting residue is then recrystallized from a mixture of ethanol and ether to yield the final product.[1] The hydrochloride salt is the common form used in practice.[1]

Synthesis Workflow

References

- 1. This compound | 36556-75-9 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. History of Sankyo Co., Ltd. - History as Pharma Innovator - Our Mission & Strengths - About Us - Daiichi Sankyo [daiichisankyo.com]

- 4. History of Sankyo Company, Ltd. – FundingUniverse [fundinguniverse.com]

- 5. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Bucumolol Hydrochloride: A Technical Review for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bucumolol hydrochloride is a beta-adrenergic receptor antagonist with potential applications in cardiovascular research. This technical guide provides a comprehensive review of the existing literature, focusing on its mechanism of action, pharmacokinetics, and clinical and preclinical findings. While Bucumolol has been investigated for its antihypertensive and antiarrhythmic properties, publicly available quantitative data on its binding affinities, potency, and human pharmacokinetics are limited. This review summarizes the available information and, where data for Bucumolol is sparse, draws comparisons with the structurally similar and more extensively studied beta-blocker, Bucindolol (B125097), to provide a broader context for researchers. This guide adheres to stringent data presentation and visualization standards to facilitate clear understanding and future research.

Mechanism of Action

This compound is a non-selective beta-adrenergic receptor antagonist.[1][2] Its primary mechanism of action involves blocking the effects of catecholamines, such as epinephrine (B1671497) and norepinephrine, at β1 and β2-adrenergic receptors. This blockade leads to several physiological effects relevant to cardiovascular function:

-

Negative Chronotropic Effect: Reduction in heart rate.

-

Negative Inotropic Effect: Decrease in the force of myocardial contraction.

-

Antihypertensive Effect: Lowering of blood pressure, which is attributed in part to the reduction in cardiac output and inhibition of renin release from the kidneys.[2]

-

Antiarrhythmic Properties: Potential to suppress abnormal heart rhythms.

Some studies suggest that Bucumolol may also possess intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, which can differentiate its clinical profile from other beta-blockers.[3]

Signaling Pathway

The canonical signaling pathway affected by Bucumolol involves the blockade of G-protein coupled β-adrenergic receptors. Under normal physiological conditions, catecholamine binding to these receptors activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various intracellular proteins, resulting in increased heart rate and contractility. Bucumolol competitively inhibits the initial step of this cascade.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency

| Compound | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| Bucumolol HCl | β-adrenergic | - | Data not available | Data not available | - |

| Bucindolol | β1-adrenergic | Radioligand Binding | Data not available | Data not available | - |

| Bucindolol | β2-adrenergic | Radioligand Binding | Data not available | Data not available | - |

Note: The lack of available data for Bucumolol's binding affinity and potency is a significant gap in the literature.

Table 2: Pharmacokinetic Parameters

| Compound | Species | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Reference |

| Bucumolol HCl | Human | Data not available | Data not available | Data not available | Data not available | - |

| Bucindolol | Human | ~1.5-2.0 | - | - | ~3-4 | [1] |

Note: Detailed pharmacokinetic parameters for Bucumolol in humans have not been reported in the reviewed literature.

Table 3: Preclinical Efficacy in Animal Models

| Compound | Animal Model | Effect | Dosage | Reference |

| Bucumolol HCl | Spontaneously Hypertensive Rats | Lowered blood pressure and plasma renin concentration | Not specified | [2] |

| Bucumolol Isomers | Dogs with aconitine-induced atrial arrhythmia | Suppression of arrhythmia | Not specified | |

| Bucumolol Isomers | Dogs with ouabain-induced ventricular arrhythmia | Reversal of arrhythmia | Not specified |

Table 4: Clinical Trial Data (Bucindolol for context)

| Compound | Indication | Key Outcome | Dosage | Reference |

| Bucindolol | Mild to Moderate Hypertension | Significant reduction in standing diastolic blood pressure | 50, 100, 200 mg (single doses) | [1][4] |

| Bucindolol | Systolic Heart Failure (BEST Trial) | No significant reduction in all-cause mortality compared to placebo. | Titrated up to 200 mg/day | [5] |

Note: The clinical trial data presented is for Bucindolol and should be interpreted with caution as it may not be representative of Bucumolol's clinical effects.

Experimental Protocols

Detailed, replicable experimental protocols for this compound are scarce in the available literature. The following sections provide an overview of the methodologies that would be employed in key experiments, based on standard practices in cardiovascular pharmacology.

Radioligand Binding Assay (Hypothetical Protocol for Bucumolol)

This protocol describes a standard method to determine the binding affinity (Ki) of Bucumolol for β-adrenergic receptors.

In Vivo Antihypertensive Study in Spontaneously Hypertensive Rats (SHR)

This protocol outlines a typical in vivo experiment to assess the antihypertensive effects of Bucumolol.

References

- 1. Bucindolol, a beta-adrenoceptor blocker with vasodilatory action: its effect in systemic hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. A comparison of single doses of bucindolol and oxprenolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bucindolol, systolic blood pressure, and outcomes in systolic heart failure: a prespecified post hoc analysis of BEST - PMC [pmc.ncbi.nlm.nih.gov]

Bucumolol Hydrochloride: A Technical Overview of its Presumed Pharmacokinetics and Metabolism

Disclaimer: Publicly available, detailed pharmacokinetic and metabolic data for bucumolol (B107653) hydrochloride is limited. This document, therefore, provides a comprehensive overview based on the general characteristics of beta-adrenergic blockers and extrapolates the expected pharmacokinetic profile and metabolic pathways of bucumolol. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted with the understanding that it is largely based on analogy with other drugs in the same therapeutic class.

Introduction

Bucumolol hydrochloride is a beta-adrenergic receptor antagonist. While its specific clinical use and development status are not widely documented in recent literature, its chemical structure places it within a well-understood class of cardiovascular drugs. This technical guide aims to provide an in-depth summary of the presumed pharmacokinetics and metabolism of this compound, drawing parallels with other beta-blockers to offer a foundational understanding for research and development professionals.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) profile of a drug is critical to its therapeutic efficacy and safety. For this compound, a lipophilic compound, extensive first-pass metabolism is expected, a common characteristic of many beta-blockers.[1] The primary route of elimination is anticipated to be through renal excretion of its metabolites.[1]

Presumed Pharmacokinetic Parameters

The following table summarizes the expected pharmacokinetic parameters for this compound, based on typical values observed for other orally administered, lipophilic beta-blockers. It is crucial to note that these are estimated ranges and would require experimental validation.

| Parameter | Expected Range/Characteristic | Rationale based on Beta-Blocker Class Properties |

| Bioavailability (F) | Low to moderate | Extensive first-pass metabolism in the liver is a hallmark of many lipophilic beta-blockers, significantly reducing the fraction of an oral dose that reaches systemic circulation.[2][3] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | Oral absorption of beta-blockers is generally rapid, with peak plasma concentrations achieved within a few hours. |

| Plasma Protein Binding | High (>80%) | Lipophilic beta-blockers tend to exhibit high binding to plasma proteins, primarily albumin. |

| Volume of Distribution (Vd) | Large | High lipophilicity suggests extensive distribution into tissues outside of the plasma compartment. |

| Elimination Half-life (t½) | 2 - 8 hours | This is a typical range for many beta-blockers, reflecting a balance between metabolism and excretion rates. |

| Clearance (CL) | High | Extensive hepatic metabolism typically leads to high systemic clearance. |

Note: These values are estimations and require confirmation through dedicated pharmacokinetic studies.

Metabolism

The biotransformation of this compound is expected to occur primarily in the liver, involving Phase I and Phase II metabolic reactions.

Expected Metabolic Pathways

Based on the metabolism of other beta-blockers with similar chemical structures, the following metabolic pathways are likely for bucumolol:

-

Phase I Metabolism (Functionalization): The initial phase of metabolism is anticipated to be mediated by the cytochrome P450 (CYP) enzyme system. Key reactions may include:

-

Hydroxylation: Addition of hydroxyl groups to the aromatic ring or alkyl side chains.

-

N-dealkylation: Removal of the tert-butyl group from the amine.

-

O-dealkylation: If applicable to the specific structure, though less common for this type of ether linkage.

The primary CYP isozymes involved in the metabolism of many beta-blockers are CYP2D6 and, to a lesser extent, CYP3A4.[4] Genetic polymorphisms in CYP2D6 can lead to significant inter-individual variability in the pharmacokinetics of drugs metabolized by this enzyme.

-

-

Phase II Metabolism (Conjugation): The polar metabolites formed during Phase I are then expected to undergo conjugation reactions to increase their water solubility and facilitate their excretion. The most common Phase II reaction for beta-blockers is:

-

Glucuronidation: Conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

-

The resulting glucuronide conjugates are then readily eliminated via the kidneys.

Caption: Presumed metabolic pathway of this compound.

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic and metabolic assessment of this compound are not publicly available. However, standard methodologies for studying beta-blockers can be outlined.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of this compound.

Methodology:

-

Incubation with Liver Microsomes:

-

Human liver microsomes (pooled from multiple donors to average out genetic variability) are incubated with this compound at various concentrations.

-

The incubation mixture contains co-factors necessary for enzymatic activity, such as NADPH for CYP450-mediated reactions and UDPGA for UGT-mediated reactions.

-

Incubations are carried out at 37°C for a defined period.

-

Control incubations (without co-factors or with heat-inactivated microsomes) are included to assess non-enzymatic degradation.

-

-

Metabolite Identification:

-

Following incubation, the reaction is quenched (e.g., with acetonitrile).

-

The samples are centrifuged, and the supernatant is analyzed using high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

-

Metabolites are identified by comparing their mass spectra and retention times with those of the parent drug and potential reference standards.

-

-

Enzyme Phenotyping:

-

To identify the specific CYP isozymes involved, incubations are performed with a panel of recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4).

-

Alternatively, chemical inhibition studies are conducted using specific inhibitors for each major CYP isozyme in human liver microsomes. A reduction in metabolite formation in the presence of a specific inhibitor indicates the involvement of that enzyme.

-

References

Bucumolol hydrochloride as a beta-adrenergic antagonist

An In-depth Technical Guide to Bucumolol Hydrochloride as a Beta-Adrenergic Antagonist

Introduction

This compound is a beta-adrenergic receptor antagonist, commonly known as a beta-blocker.[1] It is recognized for its therapeutic potential in managing cardiovascular conditions by exerting a negative chronotropic effect (slowing heart rate) and a negative inotropic effect (reducing cardiac contractility).[2] Furthermore, this compound exhibits antiarrhythmic and local anesthetic properties, making it a subject of interest in cardiovascular research.[1][2] This document provides a comprehensive technical overview of its chemical properties, mechanism of action, pharmacology, and the experimental protocols used for its characterization.

Chemical and Physical Properties

This compound is the hydrochloride salt of Bucumolol. Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one hydrochloride | N/A |

| Synonyms | Bucumarol, CS 359 | N/A |

| Molecular Formula | C₁₇H₂₄ClNO₄ | [2] |

| Molecular Weight | 341.83 g/mol | [2] |

| CAS Number | 36556-75-9 | N/A |

| Chemical Structure | SMILES: CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O.Cl | N/A |

Mechanism of Action

Bucumolol functions by competitively blocking beta-adrenergic receptors within the sympathetic nervous system.[3] These receptors, primarily β1 and β2, are G-protein coupled receptors (GPCRs) that, upon stimulation by catecholamines like norepinephrine (B1679862) and epinephrine, initiate a signaling cascade crucial for the "fight or flight" response.[3]

-

β1-Adrenergic Receptors: Predominantly located in the heart and kidneys. Antagonism of these receptors by Bucumolol leads to decreased heart rate, reduced myocardial contractility, and consequently, lowered blood pressure.[3]

-

β2-Adrenergic Receptors: Found in various tissues including the lungs, vascular smooth muscle, and liver. Bucumolol's action on these receptors is less pronounced but can contribute to its overall pharmacological profile.[3]

The primary signaling pathway inhibited by Bucumolol is the Gαs-protein pathway. In its resting state, the β-adrenergic receptor is unbound. Upon binding an agonist (e.g., norepinephrine), the receptor activates the associated Gs protein, which in turn stimulates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] cAMP acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a physiological response, such as increased heart rate.[4] Bucumolol physically blocks the receptor, preventing agonist binding and inhibiting this entire cascade.

Signaling Pathway Diagram

The following diagram illustrates the canonical β-adrenergic signaling pathway and the inhibitory action of Bucumolol.

References

- 1. Bucumolol | β-adrenergic blocker | Local anesthetic | TargetMol [targetmol.com]

- 2. benchchem.com [benchchem.com]

- 3. What is the mechanism of Bucumolol? [synapse.patsnap.com]

- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bucumolol Hydrochloride (CAS Number: 36556-75-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucumolol (B107653) hydrochloride is a beta-adrenergic receptor antagonist with the CAS number 36556-75-9. It belongs to the class of aromatic ethers and is recognized for its therapeutic potential in cardiovascular diseases. This technical guide provides a comprehensive overview of Bucumolol hydrochloride, encompassing its physicochemical properties, mechanism of action, pharmacology, pharmacokinetics, and available toxicological data. Detailed experimental protocols and data are presented to support further research and development.

Physicochemical Properties

This compound is a white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 36556-75-9 | [1] |

| Molecular Formula | C₁₇H₂₃NO₄·HCl | [1] |

| Molecular Weight | 341.83 g/mol | [1] |

| Melting Point | Approximately 228°C (with decomposition) | [1] |

| Solubility | Freely soluble in water; Sparingly soluble in methanol (B129727) and ethanol (B145695) (95%); Slightly soluble in acetic acid (100%); Practically insoluble in diethyl ether. | [1] |

| pKa | Data not available | |

| Appearance | White crystals or crystalline powder | [1] |

Synthesis and Manufacturing

The synthesis of this compound typically involves the reaction of 8-(2-hydroxy-3-chloropropoxy)-5-methyl coumarin (B35378) with t-butylamine in ethanol. The mixture is heated in a sealed tube, followed by concentration under reduced pressure. The resulting residue is then recrystallized from a mixture of ethanol and ether to yield the final product, which is commonly used as the hydrochloride salt.

Mechanism of Action

This compound is a beta-adrenergic receptor antagonist. Its primary mechanism of action involves the competitive, non-selective blockade of beta-1 (β₁) and beta-2 (β₂) adrenergic receptors. This blockade inhibits the action of endogenous catecholamines such as epinephrine (B1671497) and norepinephrine.

The antagonism of β₁-adrenergic receptors, predominantly located in the heart, leads to:

-

Negative Chronotropic Effect: A reduction in heart rate.

-

Negative Inotropic Effect: A decrease in the force of myocardial contraction.

These effects collectively reduce cardiac output and myocardial oxygen demand.

Bucumolol has also been noted to possess some intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity, which may contribute to its overall pharmacological profile and potentially reduce certain side effects associated with other beta-blockers.[2]

Below is a diagram illustrating the signaling pathway affected by Bucumolol.

Pharmacological Effects

The primary pharmacological effects of this compound are on the cardiovascular system.

Cardiovascular Effects

-

Antihypertensive Effect: Bucumolol has been shown to lower blood pressure in spontaneously hypertensive rats in both acute and long-term experiments.[3] A clinical study in patients with mild hypertension demonstrated that single doses of bucindolol (B125097) (a closely related compound) produced a significant, dose-related reduction in blood pressure, particularly in standing systolic and diastolic pressures.[4]

-

Antiarrhythmic Activity: Bucumolol possesses antiarrhythmic properties.[1]

-

Negative Chronotropic and Inotropic Effects: As a beta-blocker, it slows the heart rate and reduces the force of cardiac contraction.[1]

-

Effects on the Renin-Angiotensin System: Studies in spontaneously hypertensive rats suggest that the antihypertensive action of bucumolol involves the inhibition of renin release.[3]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Detailed human pharmacokinetic data for this compound is limited in the public domain. However, general characteristics of beta-blockers and available information for related compounds provide some insights.

-

Absorption: Bucumolol is expected to be well-absorbed after oral administration.[2]

-

Metabolism: It likely undergoes first-pass metabolism in the liver.[2]

-

Excretion: The metabolites are primarily excreted via the kidneys.[2]

The following diagram illustrates the general ADME process for an orally administered drug like Bucumolol.

Toxicology and Safety Profile

Comprehensive toxicology data for this compound is not widely available. General toxicological testing for antihypertensive drugs often includes assessments for genotoxicity and carcinogenicity.[5]

Table 2: Acute Toxicity of this compound

| Species | Route | LD₅₀ |

| Mouse (male) | Oral | 676 mg/kg |

| Mouse (female) | Oral | 692 mg/kg |

| Mouse (male) | Intravenous | 33.1 mg/kg |

| Mouse (female) | Intravenous | 31.6 mg/kg |

Data for Bucumolol base.

Adverse effects observed in a clinical study with single doses of bucindolol in hypertensive patients included hypotension, which was dose-related.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pharmacological and pharmacokinetic properties of this compound. Below are representative methodologies for key experiments.

In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on blood pressure in a hypertensive animal model.

Methodology:

-

Animal Model: Use adult male Spontaneously Hypertensive Rats (SHR).

-

Drug Administration: Administer this compound orally or via another appropriate route at various doses. A control group should receive the vehicle.

-

Blood Pressure Measurement: Measure systolic blood pressure and heart rate at baseline and at various time points after drug administration using the tail-cuff method.

-

Data Analysis: Compare the changes in blood pressure and heart rate between the treated and control groups. Analyze the dose-response relationship.

Analytical Method for Quantification in Human Plasma (General HPLC-UV Method)

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of this compound in human plasma.

Methodology:

-

Sample Preparation:

-

To a plasma sample, add an internal standard.

-

Perform protein precipitation with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Centrifuge to separate the precipitated proteins.

-

The supernatant can be directly injected or further processed (e.g., liquid-liquid extraction).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) in an isocratic or gradient elution mode. The pH of the mobile phase should be optimized.

-

Flow Rate: Typically 1 mL/min.

-

Detection: UV detector set at a wavelength where this compound shows maximum absorbance.

-

-

Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

The following diagram outlines a general workflow for a bioanalytical HPLC method.

Clinical Applications and Therapeutic Use

This compound is investigated for its therapeutic potential in managing cardiovascular conditions.

-

Hypertension: As a beta-blocker, it has a direct application in the treatment of high blood pressure.[3]

-

Arrhythmias: Its antiarrhythmic properties suggest a role in the management of cardiac rhythm disorders.[1]

Clinical trials with the related compound bucindolol have explored its efficacy in heart failure and atrial fibrillation, with some studies suggesting a genotype-dependent response.[4][6]

Conclusion

This compound is a beta-adrenergic antagonist with potential therapeutic applications in hypertension and cardiac arrhythmias. This technical guide has summarized its known physicochemical properties, mechanism of action, and pharmacological effects. While some preclinical and limited clinical data are available, further research is needed to fully characterize its pharmacokinetic profile, long-term safety, and clinical efficacy in various patient populations. The provided experimental protocols offer a foundation for researchers to conduct further investigations into this compound.

References

- 1. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 2. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 3. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A comparison of single doses of bucindolol and oxprenolol in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-response of chronic beta-blocker treatment in heart failure from either idiopathic dilated or ischemic cardiomyopathy. Bucindolol Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Therapeutic Function of Bucumolol Hydrochloride as a Beta-Adrenergic Blocker

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucumolol hydrochloride is a non-selective beta-adrenergic receptor antagonist characterized by intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties. This guide provides a comprehensive technical overview of its mechanism of action, the signaling pathways it modulates, and its pharmacological effects. Detailed experimental protocols for assessing its binding affinity, functional antagonism, and in-vivo hemodynamic impact are presented, alongside structured data tables for comparative analysis. Visual diagrams generated using DOT language are provided to illustrate key pathways and experimental workflows, offering a deeper understanding of Bucumolol's function for professionals in cardiovascular research and drug development.

Introduction

Bucumolol is a beta-adrenergic blocking agent used in the management of cardiovascular conditions such as hypertension and angina.[1] As a member of the beta-blocker class, its primary therapeutic action is the competitive antagonism of beta-adrenergic receptors (β-ARs), thereby mitigating the effects of endogenous catecholamines like epinephrine (B1671497) and norepinephrine.

Distinct from many other beta-blockers, Bucumolol possesses two key ancillary properties:

-

Intrinsic Sympathomimetic Activity (ISA): The capacity to partially activate β-ARs, which can lead to a different hemodynamic profile compared to pure antagonists, potentially reducing side effects like severe bradycardia.[2][3]

-

Membrane-Stabilizing Activity (MSA): A local anesthetic effect that contributes to its anti-arrhythmic properties by influencing cardiac cell membrane potential.[2]

This document will explore the molecular and physiological basis of Bucumolol's function, present its pharmacological data, and provide detailed methodologies for its experimental evaluation.

Mechanism of Action and Signaling Pathways

Beta-adrenergic receptors, primarily the β1 and β2 subtypes, are G-protein coupled receptors (GPCRs) integral to the sympathetic nervous system's regulation of cardiovascular function.[4]

-

β1-Adrenergic Receptors: Predominantly located in the heart, their stimulation by catecholamines leads to increased heart rate (positive chronotropy), contractility (positive inotropy), and conduction velocity.[4]

-

β2-Adrenergic Receptors: Found in the smooth muscle of blood vessels and the bronchi, their activation typically leads to vasodilation and bronchodilation.[5]

Bucumolol exerts its effects by competitively binding to these receptors, preventing catecholamine binding and subsequent downstream signaling.

Canonical Beta-Adrenergic Signaling and Bucumolol Blockade

The standard signaling cascade initiated by a β-AR agonist involves the activation of a stimulatory G-protein (Gs), which in turn activates the enzyme adenylyl cyclase. Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, leading to the characteristic physiological response.[6] Bucumolol blocks this pathway at the initial receptor-ligand binding step.

Figure 1. Bucumolol's blockade of the β-adrenergic signaling pathway.

Intrinsic Sympathomimetic Activity (ISA)

Unlike pure antagonists (e.g., propranolol) which render the receptor inert, drugs with ISA (partial agonists) like Bucumolol can weakly activate the receptor in the absence of a full agonist. This results in a submaximal response compared to potent agonists like isoproterenol (B85558).[6] This partial agonism can be beneficial, as it may prevent the profound resting bradycardia or reduction in cardiac output sometimes seen with pure antagonists.[6]

Figure 2. Conceptual diagram of Intrinsic Sympathomimetic Activity (ISA).

Membrane Stabilizing Activity (MSA)

Bucumolol also possesses membrane-stabilizing, or local anesthetic, properties.[2] This action is independent of its beta-blocking effects and is related to the inhibition of sodium channels in the cardiac cell membrane. By stabilizing the membrane, Bucumolol can reduce the rate of depolarization, which contributes to its anti-arrhythmic effects, particularly in suppressing ventricular arrhythmias.[7][8]

Pharmacological Data

To provide a frame of reference for researchers, the following table presents typical binding affinities for other common beta-blockers at cloned human β1 and β2-adrenoceptors expressed in cellular models.

| Compound | Receptor Subtype | pKi ( -log(Ki) ) | Ki (nM) | Selectivity |

| Bisoprolol | β1 | 8.53 | 2.95 | ~14-fold β1 selective |

| β2 | 7.38 | 41.7 | ||

| Metoprolol | β1 | 7.91 | 12.3 | ~5-fold β1 selective |

| β2 | 7.21 | 61.7 | ||

| Atenolol | β1 | 7.22 | 60.3 | ~5-fold β1 selective |

| β2 | 6.50 | 316 | ||

| Propranolol | β1 | 8.52 | 3.02 | Non-selective |

| β2 | 8.78 | 1.66 | ||

| Carvedilol | β1 | 8.74 | 1.82 | Non-selective |

| β2 | 8.87 | 1.35 | ||

| Timolol | β1 | 8.35 | 4.47 | ~26-fold β2 selective |

| β2 | 9.77 | 0.17 | ||

| (Data adapted from studies on recombinant human receptors expressed in COS-7 or CHO cells. Absolute values may vary based on experimental conditions.) |

Experimental Protocols

Evaluating the pharmacological profile of a beta-blocker like Bucumolol involves a series of in-vitro and in-vivo experiments.

Radioligand Binding Assay (Competition)

This assay determines the affinity (Ki) of Bucumolol for β1 and β2-adrenergic receptors by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Receptor Source: Cell membranes prepared from a stable cell line (e.g., CHO or HEK293) recombinantly expressing a high density of human β1 or β2-adrenergic receptors.

-

Radioligand: A high-affinity β-AR antagonist, such as [³H]-CGP 12177 or [¹²⁵I]-Iodocyanopindolol, used at a concentration near its Kd value.

-

Procedure:

-

Preparation: Aliquots of receptor membranes (e.g., 10-30 µg protein) are added to a 96-well plate.

-

Competition: Increasing concentrations of unlabeled this compound (e.g., 10⁻¹¹ M to 10⁻⁵ M) are added to the wells.

-

Incubation: A fixed concentration of the radioligand is added, and the plate is incubated at a controlled temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a saturating concentration of a potent unlabeled antagonist (e.g., 10 µM propranolol).

-

Specific binding is calculated as Total Binding - Non-specific Binding.

-

Competition curves are generated by plotting specific binding against the log concentration of Bucumolol. The IC₅₀ (concentration of Bucumolol that inhibits 50% of specific radioligand binding) is determined using non-linear regression.

-

The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 3. Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Functional Assay

This assay measures Bucumolol's ability to antagonize agonist-stimulated cAMP production, providing a functional measure of its potency (pA2). It can also be used to quantify its intrinsic sympathomimetic activity.

Methodology:

-

Cell System: Whole cells stably expressing β1 or β2-adrenergic receptors (e.g., CHO, HEK293).

-

Agonist: A full β-AR agonist, such as Isoproterenol.

-

Procedure:

-

Cell Plating: Cells are seeded in multi-well plates and grown to near confluence.

-

Pre-incubation: Cells are pre-incubated with various concentrations of this compound for a set period (e.g., 15-30 minutes) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: A fixed concentration of Isoproterenol (typically the EC₈₀) is added to stimulate adenylyl cyclase, and the incubation continues for a defined time (e.g., 10-15 minutes at 37°C).

-

Lysis & Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is quantified using a suitable method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a radioimmunoassay.

-

-

Data Analysis:

-

Antagonism (pA2): Dose-response curves for Isoproterenol are generated in the absence and presence of multiple fixed concentrations of Bucumolol. A Schild plot analysis is performed by plotting log(dose ratio - 1) vs. log[Bucumolol]. The x-intercept of the linear regression provides the pA2 value, a measure of antagonist potency. A slope not significantly different from 1 suggests competitive antagonism.[7]

-

Intrinsic Activity (ISA): To measure ISA, the same procedure is followed, but without the addition of an agonist. The ability of Bucumolol alone to increase cAMP levels above baseline is measured and often expressed as a percentage of the maximal response achieved with a full agonist like Isoproterenol.

-

Figure 4. Workflow for an adenylyl cyclase functional assay.

In-Vivo Hemodynamic Assessment in a Rodent Model

This protocol assesses the physiological effects of Bucumolol on cardiovascular parameters in an anesthetized rat.

Methodology:

-

Animal Model: Male Sprague-Dawley or Wistar-Kyoto rats.

-

Anesthesia: An appropriate anesthetic agent that minimizes interference with cardiovascular parameters (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

-

Surgical Preparation:

-

The rat is anesthetized and placed on a heating pad to maintain body temperature.

-

The right carotid artery is cannulated with a pressure-volume (PV) loop catheter, which is advanced into the left ventricle to measure pressure and volume.

-

The jugular vein is cannulated for intravenous drug administration.

-

ECG leads are placed to monitor heart rate and rhythm.

-

-

Procedure:

-

Baseline: After a stabilization period, baseline hemodynamic data are recorded, including heart rate (HR), systolic and diastolic blood pressure (SBP, DBP), left ventricular systolic pressure (LVSP), and cardiac output (CO).

-

Drug Administration: this compound is administered intravenously as a bolus or infusion.

-

Data Recording: Hemodynamic parameters are continuously recorded post-administration to observe the onset, magnitude, and duration of the drug's effects.

-

(Optional) Challenge: An agonist like isoproterenol can be administered before and after Bucumolol to quantify the degree of beta-blockade in vivo.

-

-

Data Analysis:

-

Changes in HR, BP, CO, and contractility indices (e.g., dP/dt_max) from baseline are calculated for each dose of Bucumolol.

-

Statistical analysis is performed to determine the significance of the observed effects compared to a vehicle control group.

-

Figure 5. Workflow for in-vivo hemodynamic assessment in a rat model.

Conclusion

This compound is a non-selective beta-adrenergic antagonist with a distinct pharmacological profile conferred by its intrinsic sympathomimetic and membrane-stabilizing activities. Its primary mechanism involves the competitive blockade of β1 and β2 receptors, leading to negative chronotropic and inotropic effects that are therapeutically beneficial in hypertension and angina. The presence of ISA may offer a more favorable side-effect profile by avoiding excessive bradycardia. Furthermore, its MSA contributes to its utility as an anti-arrhythmic agent. The experimental frameworks provided herein offer robust methods for the continued investigation and characterization of Bucumolol and novel beta-adrenergic modulators in drug discovery and development.

References

- 1. Exploring the kinetic selectivity of drugs targeting the β1‐adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Covalent labeling of the beta-adrenergic ligand-binding site with para-(bromoacetamidyl)benzylcarazolol. A highly potent beta-adrenergic affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. COMPETITIVE ANTAGONISM BETWEEN ISOPROTERENOL AND A NEW BETA-RECEPTOR ADRENERGIC BLOCKING AGENT, PROPRANOLOL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the beta-adrenoceptor that mediates the relaxant response to noradrenaline in guinea-pig tracheal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. neuron.mefst.hr [neuron.mefst.hr]

- 7. Binding properties of beta-blockers at recombinant beta1-, beta2-, and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of Bucumolol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA).[1][2][3] It primarily targets β1-adrenergic receptors, which are predominantly found in the heart, and to a lesser extent, β2-adrenergic receptors located in tissues such as the lungs and vascular smooth muscle. Its dual action as both a blocker and a partial agonist of the β-adrenergic receptor makes it a subject of interest in cardiovascular research. By competitively inhibiting the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors, Bucumolol can modulate cardiac function, including heart rate and contractility. This document provides detailed experimental protocols for in vitro studies of this compound, focusing on its receptor binding, effects on downstream signaling, and cell viability.

Data Presentation

While specific Ki or IC50 values for this compound from radioligand binding assays were not available in the public domain at the time of this writing, the following table structure is provided for researchers to populate with their experimental data.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand Used | Cell Line/Tissue | Ki (nM) | IC50 (nM) | Reference |

| β1-adrenergic | [e.g., ³H-CGP 12177] | [e.g., CHO-β1] | |||

| β2-adrenergic | [e.g., ³H-CGP 12177] | [e.g., CHO-β2] |

Table 2: Functional Activity of this compound

| Assay Type | Cell Line/Tissue | Parameter Measured | Agonist (if applicable) | Bucumolol HCl Effect (e.g., EC50, % Inhibition) | Reference |

| cAMP Accumulation | [e.g., Neonatal Rat Cardiomyocytes] | cAMP level | Isoproterenol (B85558) | [1] | |

| Cell Viability (MTT Assay) | [e.g., H9c2 cells] | Cell Viability (%) | - |

Experimental Protocols

Radioligand Binding Assay for β-Adrenergic Receptors

This protocol is adapted from methodologies used for other β-blockers and is suitable for determining the binding affinity of this compound to β1 and β2-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

CHO cell lines stably expressing human β1-adrenergic receptors (CHO-β1) and β2-adrenergic receptors (CHO-β2).

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS, appropriate selection antibiotic).

-

Phosphate-Buffered Saline (PBS), pH 7.4.

-

Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Radioligand: ³H-CGP 12177 (a non-selective β-adrenergic antagonist).

-

Non-specific binding control: Propranolol (10 µM).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well filter plates (e.g., Millipore MultiScreen).

-

Scintillation cocktail and a liquid scintillation counter.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-β1 and CHO-β2 cells to confluence.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in ice-cold membrane preparation buffer and centrifuge at 4°C.

-

Resuspend the membrane pellet in the same buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane preparations at -80°C.

-

-

Competition Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of ³H-CGP 12177 (typically at its Kd concentration).

-

Serial dilutions of this compound (e.g., from 1 pM to 100 µM).

-

For non-specific binding wells, add 10 µM propranolol.

-

For total binding wells, add assay buffer instead of Bucumolol or propranolol.

-

-

Initiate the binding reaction by adding the cell membrane preparation (typically 20-50 µg of protein per well).

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration and Counting:

-

Terminate the assay by rapid filtration through the 96-well filter plate, followed by several washes with ice-cold assay buffer to separate bound from free radioligand.

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay to Determine Intrinsic Sympathomimetic Activity (ISA)

This protocol is designed to measure the effect of this compound on cyclic AMP (cAMP) levels, a key second messenger in β-adrenergic signaling. This will elucidate its intrinsic sympathomimetic (partial agonist) activity.[1][4]

Objective: To quantify the effect of this compound on basal and agonist-stimulated cAMP levels.

Materials:

-

Neonatal rat ventricular myocytes or a suitable cell line expressing β-adrenergic receptors (e.g., H9c2).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 1 mM IBMX, a phosphodiesterase inhibitor).

-

Isoproterenol (a non-selective β-agonist).

-

This compound stock solution.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

-

Cell Culture:

-

Plate cells in a 96-well plate and grow to confluence.

-

Prior to the assay, starve the cells in a serum-free medium for 2-4 hours.

-

-

Agonist/Antagonist Treatment:

-

To measure ISA (agonist effect):

-

Wash cells with stimulation buffer.

-

Add serial dilutions of this compound to the wells.

-

Incubate for 15-30 minutes at 37°C.

-

-

To measure antagonist effect:

-

Pre-incubate cells with serial dilutions of this compound for 15 minutes.

-

Add a fixed concentration of isoproterenol (e.g., EC80) to stimulate cAMP production.

-

Incubate for an additional 15-30 minutes at 37°C.

-

-

-

Cell Lysis and cAMP Measurement:

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP concentration using the chosen assay format (e.g., by reading fluorescence or luminescence).

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample from the standard curve.

-

For agonist activity, plot cAMP concentration against the log concentration of this compound to determine the EC50.

-

For antagonist activity, plot the inhibition of the isoproterenol response against the log concentration of this compound to determine the IC50.

-

Cell Viability (MTT) Assay

This protocol assesses the potential cytotoxicity of this compound.

Objective: To determine the effect of this compound on the viability of cardiac cells.

Materials:

-

H9c2 rat heart myoblasts or other relevant cardiac cell lines.

-

Cell culture medium.

-

This compound stock solution.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well plate reader.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a control.

-

-

MTT Incubation:

-

Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a plate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Plot cell viability against the log concentration of this compound to determine the CC50 (concentration that causes 50% cytotoxicity).

-

Visualizations

Caption: Bucumolol HCl's dual mechanism on the β-adrenergic signaling pathway.

Caption: Workflow for the β-adrenergic receptor radioligand binding assay.

References

- 1. In vitro and in vivo characterization of intrinsic sympathomimetic activity in normal and heart failure rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of intrinsic sympathomimetic activity of bucindolol and carvedilol in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of the intrinsic sympathomimetic activity of the beta-adrenergic blocking drug bucindolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bucindolol displays intrinsic sympathomimetic activity in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bucumolol Hydrochloride in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist.[1] Its primary pharmacological effect is the blockade of β-1 and β-2 adrenergic receptors, leading to a reduction in heart rate and cardiac contractility.[1] Recent research has highlighted the potential of β-blockers as anti-cancer agents, with studies demonstrating their ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.[2] This has spurred interest in evaluating compounds like this compound for their cytotoxic and anti-proliferative effects in in-vitro cancer models.

These application notes provide detailed protocols for developing cell culture assays to characterize the effects of this compound on cell viability, long-term proliferation, and apoptosis.

Quantitative Data Summary

| β-Blocker | Cell Line | Assay Type | Endpoint | Value (µM) |

| Propranolol | A549 (Non-small cell lung cancer) | MTT | EC50 | 119.3 ± 12.7 |

| Propranolol | H1299 (Non-small cell lung cancer) | MTT | EC50 | 98.8 ± 10.3 |

| Betaxolol | A549 (Non-small cell lung cancer) | MTT | EC50 | 251.3 ± 14.6 |

| Betaxolol | H1299 (Non-small cell lung cancer) | MTT | EC50 | 252.2 ± 7.6 |

| Nadolol | A549 (Non-small cell lung cancer) | MTT | Cytotoxicity | Effective at 150-250 |

| Esmolol | A549 (Non-small cell lung cancer) | MTT | Cytotoxicity | Ineffective |

Signaling Pathway of this compound

Caption: this compound blocks catecholamine binding to β-adrenergic receptors.

Experimental Workflow for Cell-Based Assays

Caption: A generalized workflow for in-vitro cell-based assays.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

This compound

-

Selected cancer cell line (e.g., A549, H1299, MCF-7)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

-

Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include vehicle-only wells as a negative control.

-

Incubate the plate for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Clonogenic Assay for Long-Term Proliferation

This assay assesses the ability of single cells to form colonies after treatment with this compound.

Materials:

-

6-well cell culture plates

-

Complete cell culture medium

-

This compound

-

Crystal Violet staining solution (0.5% w/v in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Allow cells to attach overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of this compound for 24 hours.

-

-

Colony Formation:

-

After 24 hours, replace the drug-containing medium with fresh complete medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

-

Staining and Quantification:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol (B129727) for 15 minutes.

-

Stain the colonies with Crystal Violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells) in each well.

-

Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide Staining

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

6-well cell culture plates

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24-48 hours.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Viable cells will be negative for both Annexin V and PI.

-

Early apoptotic cells will be Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The cytotoxic and apoptotic effects of beta-blockers with different selectivity on cancerous and healthy lung cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Eugenol triggers apoptosis in breast cancer cells through E2F1/survivin down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bucumolol Hydrochloride in Rat Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist with intrinsic sympathomimetic activity (ISA). It exhibits negative chronotropic (heart rate-lowering) and inotropic (contractility-reducing) effects, making it a compound of interest for cardiovascular research.[1] These application notes provide detailed information on dosage calculation, experimental protocols, and the mechanism of action of this compound for use in rat models of cardiovascular disease.

Dosage Calculation and Administration

The appropriate dosage of this compound in rats is dependent on the research application, the route of administration, and the specific rat strain used. The following tables summarize reported and estimated dosages for different experimental contexts.

Dosage Summary for Rat Studies

| Application | Rat Strain | Route of Administration | Dosage Range | Source/Rationale |

| Myocardial Infarction | - | Subcutaneous (s.c.) | 2.5 - 5 mg/kg | Pretreatment with 2.5 mg/kg and 5 mg/kg s.c. lessened changes and increased survival rate in a dose-related manner in a rat model of myocardial infarction induced by coronary artery ligation.[2] |

| Hypertension | Spontaneously Hypertensive Rat (SHR) | Oral (p.o.) / Intravenous (i.v.) | Estimated 10-100 mg/kg/day (oral) | Bucumolol was found to be effective at an "equipotent dose" to propranolol (B1214883) in SHR.[1] Propranolol has been studied in SHR at oral doses ranging from 1 mg/kg/day to 100 mg/kg/day for antihypertensive effects.[3] |

Allometric Scaling for Dose Conversion

While direct data from rat studies is preferable, allometric scaling can be used to estimate a starting dose from human data. The following formula can be used:

Rat Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Rat Km)

Where Km is a conversion factor based on body surface area. The typical Km for a 60 kg human is 37, and for a 0.15 kg rat is 5. Therefore, the conversion factor from human to rat is approximately 6.

Experimental Protocols

The following are detailed protocols for common cardiovascular studies in rats using this compound.

Protocol 1: Evaluation of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of this compound on blood pressure in a genetic model of hypertension.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline or distilled water)

-

Spontaneously Hypertensive Rats (SHR), age- and weight-matched

-

Blood pressure measurement system (e.g., tail-cuff plethysmography or telemetry)

-

Oral gavage needles or equipment for drug administration in drinking water

Procedure:

-

Animal Acclimation: Acclimate SHR to the housing facility and handling procedures for at least one week prior to the experiment.

-

Baseline Measurement: Measure baseline systolic and diastolic blood pressure and heart rate for each rat for 3-5 consecutive days to establish a stable baseline.

-

Randomization: Randomly assign rats to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).

-

Drug Administration (Oral Gavage):

-

Prepare fresh solutions of this compound in the chosen vehicle daily.

-

Administer the assigned treatment via oral gavage once or twice daily. The volume should not exceed 10 ml/kg body weight.

-

-

Drug Administration (Drinking Water):

-

Calculate the daily water consumption for each cage.

-

Dissolve the appropriate amount of this compound in the drinking water to achieve the target daily dose.

-

Replace the medicated water daily.

-

-

Blood Pressure Monitoring: Measure blood pressure and heart rate at regular intervals (e.g., daily or several times per week) throughout the study period (typically 4-8 weeks).

-

Data Analysis: Analyze the changes in blood pressure and heart rate from baseline for each treatment group. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.

Protocol 2: Assessment of Antiarrhythmic Activity in a Rat Model of Myocardial Infarction

Objective: To evaluate the efficacy of this compound in preventing or reducing arrhythmias following myocardial infarction.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline)

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments for thoracotomy and coronary artery ligation

-

ECG recording system

-

Suture for coronary artery ligation

Procedure:

-

Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

-

Drug Administration: Administer this compound (e.g., 2.5 or 5 mg/kg, s.c.) or vehicle 30 minutes prior to surgery.

-

Surgical Procedure:

-

Perform a left thoracotomy to expose the heart.

-

Ligate the left anterior descending (LAD) coronary artery to induce myocardial infarction.

-

-

ECG Monitoring: Continuously monitor the ECG for the occurrence of arrhythmias (e.g., ventricular tachycardia, ventricular fibrillation) for a defined period (e.g., 2-4 hours) post-ligation.

-

Data Analysis: Quantify the incidence, duration, and severity of arrhythmias in each treatment group. Statistical analysis (e.g., Chi-square test for incidence, t-test or ANOVA for duration) should be used to compare the groups.

Mechanism of Action and Signaling Pathway

This compound is a β-adrenergic receptor antagonist, meaning it competitively inhibits the binding of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) to β-adrenergic receptors. This blockade primarily affects β1-receptors in the heart, leading to decreased heart rate, cardiac contractility, and blood pressure. It also has some activity at β2-receptors. Bucumolol is also noted to possess intrinsic sympathomimetic activity (ISA), meaning it can cause a low level of receptor activation while blocking the effects of more potent endogenous agonists.

Beta-Adrenergic Signaling Pathway

The binding of an agonist (like norepinephrine) to a β-adrenergic receptor activates a cascade of intracellular events. The antagonism by this compound disrupts this pathway.

Caption: Bucumolol blocks β-adrenergic signaling.

Experimental Workflow for Antihypertensive Study

Caption: Workflow for SHR hypertension study.

References

- 1. Antihypertensive activity of bucumolol, a beta-adrenergic blocking agent, in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of bucumolol, a beta-adrenergic blocking agent, and its d-isomer on myocardial infarction produced by coronary artery ligation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chronic propranolol treatment inhibits sympathetic nerve activity and keeps blood pressure from rising in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Bucumolol Hydrochloride Solutions for Laboratory Use: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucumolol hydrochloride is a non-selective β-adrenergic receptor antagonist utilized in cardiovascular research.[1] Its utility in laboratory settings necessitates standardized protocols for solution preparation to ensure experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation of this compound solutions for various in vitro research applications. It includes information on the physicochemical properties, solubility, storage, and safety precautions, along with a detailed protocol for preparing stock and working solutions. Furthermore, this document outlines its mechanism of action and provides a visual representation of the associated signaling pathway.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₇H₂₄ClNO₄ | [2] |

| Molecular Weight | 341.83 g/mol | [2] |

| CAS Number | 36556-75-9 | [3] |

| Appearance | White crystals or crystalline powder | [4] |

| Melting Point | Approximately 228°C (with decomposition) | [4] |

Storage and Stability:

This compound powder should be stored in well-closed containers in a dry and well-ventilated place.[4] For optimal stability, storage at 2-8°C is recommended. Prepared solutions, especially in aqueous buffers, should be used fresh or stored at -20°C for short-term use to minimize degradation. Long-term storage of aqueous solutions is not recommended.

Solubility Data

Accurate preparation of this compound solutions begins with an understanding of its solubility in common laboratory solvents.

Table 2: Solubility of this compound

| Solvent | Solubility | Notes | Reference |

| Water | Freely soluble | [4] | |

| Methanol | Sparingly soluble | [4] | |

| Ethanol (95%) | Sparingly soluble | [4] | |

| Dimethyl Sulfoxide (B87167) (DMSO) | Soluble | A common solvent for preparing high-concentration stock solutions. | [5] |

| Acetic Acid (100%) | Slightly soluble | [4] | |

| Diethyl Ether | Practically insoluble | [4] |

Safety and Handling Precautions

This compound is a pharmacologically active compound and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be further diluted to prepare working solutions.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

Procedure:

-